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Compound Name: Telaglenastat

Cat. No.: B611280

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of telaglenastat (CB-839) as a monotherapy
versus its use in combination with mTOR inhibitors for cancer therapy. The content is supported
by experimental data from preclinical and clinical studies to inform research and development
decisions.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation.
One such pathway is the increased dependence on glutamine, an essential amino acid, for
energy production and biosynthesis. Telaglenastat is a first-in-class, potent, and selective
inhibitor of glutaminase (GLS), the enzyme that catalyzes the first step in glutamine
metabolism. By blocking this pathway, telaglenastat aims to starve cancer cells of essential
nutrients.

The mTOR (mammalian target of rapamycin) signaling pathway is another critical regulator of
cell growth, proliferation, and metabolism. It is frequently hyperactivated in various cancers.
MTOR inhibitors, such as everolimus, function by blocking signals that promote cell growth and
proliferation. Given the interconnectedness of cellular metabolism and growth signaling, a
combination approach targeting both glutaminase and the mTOR pathway presents a rational
strategy for enhanced anti-tumor efficacy.
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Preclinical Efficacy
In Vitro Cell Viability

Preclinical studies in renal cell carcinoma (RCC) cell lines have demonstrated that
telaglenastat exhibits synergistic anti-proliferative effects when combined with the mTOR
inhibitor everolimus.[1][2][3]

. Telaglenastat Everolimus Combination
Cell Line Reference
IC50 (pM) IC50 (nM) Effect
ACHN 0.035 15 Synergistic [4]
Caki-1 0.012 1.2 Synergistic [4]
786-0 0.015 2.5 Synergistic [4]

In Vivo Xenograft Models

In vivo studies using RCC xenograft models in mice have shown that the combination of
telaglenastat and everolimus leads to significantly greater tumor growth inhibition compared to
either agent alone.[1][2][3]

Tumor Growth
Xenograft Model Treatment o Reference
Inhibition (%)

Telaglenastat (200

Caki-1 45% [2]
mg/kg)
Caki-1 Everolimus (1 mg/kg) 30% [2]
] Telaglenastat +
Caki-1 75% [2]

Everolimus

Clinical Efficacy
ENTRATA Trial: Telaglenastat with Everolimus in Renal
Cell Carcinoma
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The Phase 2 ENTRATA trial evaluated the efficacy and safety of telaglenastat in combination
with everolimus in patients with advanced or metastatic renal cell carcinoma (mMRCC) who had
received prior therapies.[5][6]

Telaglenastat + Placebo + .
Hazard Ratio

Parameter Everolimus Everolimus p-value
(95% CiI)
(n=46) (n=23)
Median
) 0.079 (one-
Progression-Free 3.8 months 1.9 months 0.64 (0.34-1.20) ded)
side
Survival (PFS)
Overall
Response Rate 2.2% 0% - -
(ORR)

Disease Control
Rate (DCR)

63% 48% - -

CANTATA Trial: Telaglenastat with Cabozantinib in Renal
Cell Carcinoma

The Phase 2 CANTATA trial investigated telaglenastat in combination with cabozantinib (a
tyrosine kinase inhibitor that also impacts the mTOR pathway) in patients with advanced clear
cell RCC.[7][8][9][10]

Telaglenastat + Placebo + .
Hazard Ratio

Parameter Cabozantinib Cabozantinib p-value
(95% CI)
(n=221) (n=223)
Median
Progression-Free 9.2 months 9.3 months 0.94 (0.74-1.21) 0.65

Survival (PFS)

Overall
Response Rate 31.2% 27.8% - -
(ORR)
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While the ENTRATA trial suggested a potential benefit for the combination of telaglenastat and
everolimus in a heavily pre-treated population, the CANTATA trial did not show a significant
improvement in PFS with the addition of telaglenastat to cabozantinib.[5][6][7][8][9][10]

Signaling Pathways and Experimental Workflows
Glutaminase and mTOR Signaling Crosstalk

The rationale for combining telaglenastat with mTOR inhibitors is based on the crosstalk
between glutamine metabolism and the mTOR signaling pathway. Glutamine is a key nutrient
that, through its metabolism, supports the TCA cycle and provides building blocks for cell
growth, processes that are also regulated by mTOR. Inhibiting both pathways simultaneously
can lead to a more profound anti-tumor effect.
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Figure 1: Simplified signaling pathway of Glutaminase and mTOR.
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Experimental Workflow for In Vitro Synergy

This workflow outlines the key steps in assessing the synergistic effects of telaglenastat and

MTOR inhibitors in cancer cell lines.

1. Cell Culture
(e.g., RCC cell lines)

2. Drug Treatment
- Telaglenastat (mono)

- mTOR inhibitor (mono)
- Combination

3. Incubation
(e.g., 72 hours)

4. Endpoint Assays

Cell Viability Apoptosis Metabolic Flux Protein Expression
(CellTiter-Glo) (Annexin V) (Seahorse) (Western Blot)

5. Data Analysis
(e.g., IC50, Combination Index)

Click to download full resolution via product page
Figure 2: General workflow for in vitro synergy studies.

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.
[11][12][13][14]
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o Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells
per well in 100 uL of culture medium. Incubate for 24 hours.

» Drug Treatment: Treat cells with various concentrations of telaglenastat, everolimus, or the
combination. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

e Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 pL of
CellTiter-Glo® reagent to each well.

e Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce
cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

e Measurement: Record the luminescence using a plate reader.

o Data Analysis: Calculate IC50 values using a four-parameter logistic curve fit.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of
phosphatidylserine on the cell membrane.[15][16][17][18]

o Cell Treatment: Treat cells with the desired concentrations of drugs for the indicated time.
o Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

e Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and
propidium iodide (PI) to the cell suspension.

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
o Flow Cytometry: Analyze the stained cells by flow cytometry.

o Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, Pl-negative),
late apoptotic/necrotic (Annexin V-positive, Pl-positive), and live cells (Annexin V-negative,
Pl-negative).
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Metabolic Flux Analysis (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate
(ECAR) to assess mitochondrial respiration and glycolysis, respectively.[19][20][21][22][23]

o Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to
adhere overnight.

e Drug Treatment: Treat the cells with telaglenastat and/or everolimus for the desired duration
(e.g., 24 hours).

o Assay Preparation: Wash the cells and incubate them in Seahorse XF base medium
supplemented with substrates (e.g., glucose, glutamine, pyruvate) in a non-CO2 incubator at
37°C for 1 hour.

o Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin,
FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.

o Data Normalization: After the assay, normalize the OCR and ECAR values to the cell number
or protein content in each well.

Western Blotting for mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights
into the activation state of signaling pathways.[24][25][26][27][28]

o Protein Extraction: Lyse drug-treated cells in RIPA buffer supplemented with protease and
phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
o SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

» Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.
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e Primary Antibody Incubation: Incubate the membrane with primary antibodies against mnTOR
pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-S6K, total S6K, phospho-4E-
BP1, total 4E-BP1) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or (3-

actin).

LC-MS Based Metabolomics

This powerful technique allows for the comprehensive analysis of small molecule metabolites in
a biological sample.[29][30][31][32][33]

o Metabolite Extraction: Quench the metabolism of drug-treated cells rapidly and extract
metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

o Sample Preparation: Separate the polar and non-polar metabolites. Dry the extracts and
reconstitute them in a suitable solvent for LC-MS analysis.

o LC-MS Analysis: Inject the samples onto a liquid chromatography system coupled to a mass
spectrometer. Separate the metabolites using a suitable column (e.g., C18 for non-polar,
HILIC for polar metabolites) and detect them using the mass spectrometer.

o Data Processing: Process the raw data to identify and quantify the metabolites.

 Statistical Analysis: Perform statistical analysis to identify metabolites that are significantly
altered by the drug treatments.

Conclusion

The combination of telaglenastat with mTOR inhibitors represents a promising therapeutic
strategy for certain cancers, particularly renal cell carcinoma. Preclinical data strongly support
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the synergistic anti-tumor effects of this combination, which is attributed to the dual targeting of
glutamine metabolism and mTOR-driven cell growth pathways.

Clinical evidence from the ENTRATA trial suggests a potential benefit in a heavily pre-treated
mMRCC population, although these findings were not replicated in the CANTATA trial with a
different combination partner. Further research is warranted to identify patient populations that
are most likely to benefit from this combination therapy and to optimize treatment regimens.
The experimental protocols provided in this guide offer a framework for conducting further
preclinical investigations into the efficacy and mechanisms of action of telaglenastat in
combination with mTOR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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